(S)-Sibutramine

Description

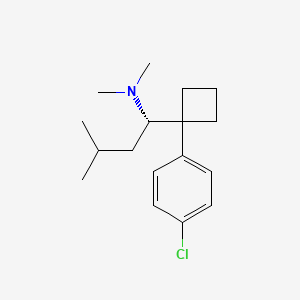

Structure

2D Structure

3D Structure

Properties

CAS No. |

153341-22-1 |

|---|---|

Molecular Formula |

C17H26ClN |

Molecular Weight |

279.8 g/mol |

IUPAC Name |

(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine |

InChI |

InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3/t16-/m0/s1 |

InChI Key |

UNAANXDKBXWMLN-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C |

Origin of Product |

United States |

Stereochemical Characterization and Enantiomeric Investigations of Sibutramine

Enantiomeric Forms and Rationale for Stereoselective Research

Sibutramine (B127822) possesses a single chiral center, resulting in two non-superimposable mirror-image forms known as enantiomers. scielo.brnih.gov While it has been marketed as a racemic mixture, containing equal amounts of both the (R)- and (S)-enantiomers, research has revealed significant differences in their pharmacological activities and metabolic pathways. scielo.brijpp.comfda.gov This enantioselectivity provides a strong rationale for stereoselective research, as the therapeutic effects and metabolic fate of the drug are predominantly associated with one enantiomer over the other. wikipedia.orgnih.gov

The (R)- and (S)-Enantiomers of Sibutramine and its Active Metabolites

Sibutramine is a prodrug, meaning it is metabolized in the body into more active compounds. wikipedia.orgdrugbank.com The primary metabolic pathway involves N-demethylation by cytochrome P450 enzymes, principally CYP3A4, to form two major active metabolites: N-mono-desmethylsibutramine (M1 or BTS-54354) and N,N-di-desmethylsibutramine (M2 or BTS-54505). wikipedia.orgnih.govnih.govresearchgate.netresearchgate.net These metabolites are also chiral and exist as (R)- and (S)-enantiomers. wikipedia.orgnih.gov

Studies on the enantioselective metabolism of sibutramine have shown that while there is no significant difference in the initial formation of M1 from (R)- and (S)-sibutramine, the subsequent metabolism is stereoselective. nih.gov Specifically, the (S)-enantiomers of M1 and M2 are metabolized more rapidly than their (R)-counterparts. nih.govscience.gov In rat hepatocytes, the biotransformation of this compound results in a more complex metabolic profile, yielding four major and several minor metabolites, whereas (R)-sibutramine primarily forms only the M1 and M2 metabolites. ijpp.comnih.gov This suggests that the (S)-enantiomer undergoes more extensive metabolism.

Comparative In Vitro and Preclinical Pharmacological Profiles of Enantiomers

The pharmacological effects of sibutramine are mainly attributed to its active metabolites, M1 and M2, which are potent inhibitors of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake. nih.govdrugbank.comnih.gov Significant differences exist between the pharmacological profiles of the (R)- and (S)-enantiomers of these metabolites.

In vitro studies have consistently shown that the (R)-enantiomers of both desmethylsibutramine (B128398) and didesmethylsibutramine (B18375) are substantially more potent inhibitors of norepinephrine and serotonin reuptake than the corresponding (S)-enantiomers. nih.govnih.govresearchgate.net Preclinical studies in rats have corroborated these findings, demonstrating that (R)-sibutramine and its (R)-metabolites produce a dose-dependent decrease in body weight and food intake. nih.govijpp.com Conversely, this compound was observed to increase body weight and food intake, highlighting a stark contrast in their physiological effects. nih.govijpp.com The anorexic effects are significantly greater for the (R)-enantiomers. nih.gov

The table below summarizes the in vitro inhibitory activity of sibutramine's enantiomeric metabolites on neurotransmitter reuptake.

| Compound | Norepinephrine (NE) Inhibition | Serotonin (5-HT) Inhibition | Dopamine (B1211576) (DA) Inhibition |

|---|---|---|---|

| (R)-desmethylsibutramine | Potent | Potent | Less Potent |

| (S)-desmethylsibutramine | Less Potent | Less Potent | Less Potent |

| (R)-didesmethylsibutramine | Potent | Potent | Less Potent |

| (S)-didesmethylsibutramine | Less Potent | Less Potent | Less Potent |

Note: Based on findings that (R)-enantiomers are more potent inhibitors than (S)-enantiomers. nih.gov

Advanced Chiral Separation Methodologies

To study the distinct properties of each enantiomer, effective separation techniques are essential. Various advanced analytical methods have been developed for the chiral resolution of sibutramine and its active metabolites. scielo.brresearchgate.net

Chromatographic Techniques for Enantiomer Resolution (e.g., Chiral High-Performance Liquid Chromatography, Supercritical Fluid Chromatography)

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating sibutramine enantiomers. scielo.broup.com Several types of CSPs have been successfully employed, including protein-based columns like Chiral-AGP and polysaccharide-based columns such as Chiracel OD. scielo.brnih.govresearchgate.net A rapid and simple LC-MS/MS method using a Chiral-AGP stationary-phase column has been developed to separate and quantify the enantiomers of sibutramine, M1, and M2 in plasma. nih.gov Another approach involves adding a chiral selector, such as β-cyclodextrin, to the mobile phase for separation on a standard C18 column. researchgate.net

Supercritical Fluid Chromatography (SFC) is another effective technique for chiral separations, offering advantages in speed and reduced solvent consumption. oup.comdokumen.pub While specific applications for sibutramine are part of the broader field of chiral SFC, the technique is well-suited for separating amine enantiomers. dokumen.pubtandfonline.com

Electrophoretic Methods for Enantiomeric Separation and Quantitation (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), has proven to be a successful, rapid, and cost-effective method for the enantioselective separation of sibutramine. scielo.brscienceopen.com This technique relies on the use of chiral selectors added to the background electrolyte. scielo.brkoreascience.kr

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. scielo.brresearchgate.netscielo.br Studies have systematically investigated various parameters to optimize separation, including the type and concentration of CD, buffer pH and concentration, applied voltage, and capillary temperature. scielo.brresearchgate.net Neutral CDs like randomly methylated-β-CD (RAMEB) and hydroxypropyl-β-CD (HP-β-CD), as well as anionic CDs like carboxymethyl-β-CD (CM-β-CD), have all demonstrated the ability to resolve (R)- and this compound. scielo.brresearchgate.net Under optimized conditions, baseline separation can be achieved in under five minutes. scielo.br The migration order is typically this compound followed by (R)-sibutramine. scielo.brresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Selector | 10 mmol L-1 Randomly Methylated β-CD (RAMEB) | scielo.br |

| Background Electrolyte | 50 mmol L-1Phosphate (B84403) Buffer | scielo.br |

| pH | 4.5 | scielo.br |

| Voltage | +15 kV | scielo.brresearchgate.net |

| Temperature | 15 °C | scielo.brresearchgate.net |

| Detection | UV at 220 nm | scielo.brresearchgate.net |

Spectroscopic Techniques for Chiral Discrimination and Enantiomeric Purity Assessment

Beyond separation, spectroscopic methods are employed to discriminate between enantiomers and assess the enantiomeric purity of a sample.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, in conjunction with chiral selectors like methyl-β-cyclodextrin (M-β-CD), can be used for chiral discrimination. researchgate.netnih.gov The interaction between the enantiomers and the chiral selector leads to the formation of diastereomeric complexes, which results in observable differences (non-equivalence) in the NMR signals of the enantiomers. researchgate.netnih.gov For sibutramine, the N-methyl proton peaks have been used for this purpose. nih.gov This technique has been shown to be sensitive enough to distinguish as little as 0.5% of this compound in an (R)-sibutramine sample. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique used for the rapid detection and discrimination of sibutramine and its metabolites. rsc.orgspectroscopyonline.com By analyzing the unique vibrational fingerprints, SERS can differentiate between sibutramine, mono-desmethylsibutramine (MDS), and di-desmethylsibutramine (DDS). rsc.org While not inherently a chiral technique, its high sensitivity and specificity make it valuable for identifying the presence of these compounds in various matrices. rsc.orgspectroscopyonline.com

Furthermore, the absolute configuration of sibutramine enantiomers and their metabolites has been definitively determined using single-crystal X-ray analysis, which provides unambiguous structural information. epa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Selectors

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules like sibutramine. When a racemic mixture is analyzed, the spectra of the two enantiomers, this compound and (R)-Sibutramine, are identical. However, in the presence of a chiral selector, the formation of transient diastereomeric complexes can induce non-equivalence in the NMR signals of the enantiomers, allowing for their distinction and quantification. nih.govresearchgate.net

Detailed research has demonstrated the successful use of ¹H-NMR spectroscopy with cyclodextrin (B1172386) derivatives as chiral selectors to discriminate between sibutramine enantiomers. nih.gov Methyl-β-cyclodextrin (M-β-CD) has been identified as an effective chiral selector for this purpose. nih.govresearchgate.net The interaction between the host (M-β-CD) and the guest (sibutramine enantiomers) is a rapid and reversible process, leading to the formation of diastereomeric inclusion complexes. This interaction results in different magnetic environments for the corresponding protons of the (R) and (S) enantiomers, causing a separation of their signals in the ¹H-NMR spectrum. nih.gov

The N-methyl protons of sibutramine, which appear as a singlet at approximately 2.18 ppm, are particularly useful for chiral discrimination due to their simplicity and clear separation upon complexation. nih.govresearchgate.net Studies have optimized conditions for this separation, finding that a sibutramine concentration of 0.5 mg/mL with 10 mg/mL of M-β-CD at a temperature of 10°C provides excellent resolution on a 600 MHz NMR spectrometer. nih.govresearchgate.net Under these conditions, it is possible to distinguish as little as 0.5% of the (S)-enantiomer in a sample of the (R)-enantiomer. nih.govresearchgate.net The host-guest interaction and the structure of the inclusion complex have been further investigated using 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) studies. nih.govresearchgate.net

Table 1: Optimal Conditions for ¹H-NMR Enantiomeric Discrimination of Sibutramine

| Parameter | Optimal Value | Source |

|---|---|---|

| Spectrometer Frequency | 600 MHz | nih.gov |

| Chiral Selector | Methyl-β-cyclodextrin (M-β-CD) | nih.govresearchgate.net |

| Sibutramine Concentration | 0.5 mg/mL | nih.govresearchgate.net |

| M-β-CD Concentration | 10 mg/mL | nih.govresearchgate.net |

| Temperature | 10°C | nih.govresearchgate.net |

Complementary Spectroscopic Approaches for Stereochemical Analysis

While NMR with chiral selectors is a primary method, other spectroscopic techniques can complement the stereochemical analysis of sibutramine. Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org VCD is exceptionally sensitive to the three-dimensional structure and absolute configuration of a molecule in solution. wikipedia.orgrsc.org The resulting VCD spectrum provides a unique fingerprint for each enantiomer. bruker.com By comparing the experimental VCD spectrum of an enantiomer to spectra predicted by quantum chemical calculations, such as those using Density Functional Theory (DFT), the absolute configuration can be unambiguously determined. wikipedia.org Although specific VCD studies on sibutramine are not extensively documented in the provided results, its application is a standard and powerful method for determining the absolute configuration of chiral pharmaceuticals. wikipedia.orgbruker.comresearchgate.net

Another relevant technique is Surface-Enhanced Raman Spectroscopy (SERS). While not inherently a chiral technique, SERS, when combined with chemometrics, has been used for the sensitive detection and discrimination of sibutramine and its metabolites. rsc.org Research has shown that characteristic peaks in the SERS spectrum can be used to differentiate between sibutramine and its desmethyl analogues. rsc.org While this application does not separate enantiomers, it highlights the utility of vibrational spectroscopy in analyzing sibutramine-related compounds.

Absolute Stereochemistry Elucidation Methods (e.g., Single Crystal X-ray Crystallography)

The definitive determination of the absolute stereochemistry of a chiral molecule is most reliably achieved through single-crystal X-ray diffraction (SCXRD). veranova.com This technique provides a precise three-dimensional map of the atomic arrangement within a crystal lattice, allowing for the unambiguous assignment of the (R) or (S) configuration at a chiral center. veranova.com

For sibutramine, the absolute configuration was determined by forming a diastereomeric salt with a chiral resolving agent and analyzing the resulting crystal structure. researchgate.netresearchgate.net Racemic sibutramine was resolved using dibenzoyl-d-tartaric acid, and the subsequent single-crystal X-ray analysis of the resulting this compound-dibenzoyl-d-tartrate salt confirmed the absolute stereochemistry. researchgate.netresearchgate.net

Additionally, crystallographic data for racemic sibutramine hydrochloride has been reported. After sublimation and recrystallization, crystals suitable for SCXRD were obtained. researchgate.netnih.gov The analysis revealed a monoclinic crystal system with the space group P2(1)/n. researchgate.netnih.gov While this analysis was performed on the racemate, the data is fundamental to understanding the solid-state properties of the compound. The structure of the sibutramine free base has also been determined from X-ray powder diffraction data, showing a triclinic crystal system with the space group P-1. researchgate.netnih.gov

Table 2: Crystallographic Data for Racemic Sibutramine Hydrochloride

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | P2(1)/n | researchgate.netnih.gov |

| a | 7.321(2) Å | researchgate.netnih.gov |

| b | 25.456(5) Å | researchgate.netnih.gov |

| c | 9.750(3) Å | researchgate.netnih.gov |

| β | 101.60(2)° | researchgate.netnih.gov |

| Volume (V) | 1779.9(8) ų | researchgate.netnih.gov |

Enantioselective Synthesis and Process Chemistry of S Sibutramine and Analogues

Asymmetric Synthetic Routes to (S)-Sibutramine Precursors

The synthesis of enantiomerically pure this compound hinges on the effective creation of chiral precursors. Methodologies have evolved to favor asymmetric synthesis over classical resolution of racemates, offering more efficient and atom-economical pathways.

Catalytic Asymmetric Hydrogenation Strategies for Chiral Intermediates

Catalytic asymmetric hydrogenation represents a powerful tool for establishing the stereocenter in key intermediates of this compound. This approach typically involves the hydrogenation of a prochiral olefin or enamine using a chiral transition metal catalyst. A notable strategy involves the use of a dienamide precursor, which can be effectively hydrogenated to create the desired chiral amine. nih.gov

One highly effective process uses a ruthenium catalyst complexed with a chiral atropisomeric diphosphine ligand, such as (R)-MeOBiPheP, to hydrogenate a dienamide substrate. nih.gov This method achieves exceptional enantioselectivity and yield. nih.gov To obtain the (S)-enantiomer of the final product, the corresponding (S)-ligand would be employed. Another approach utilizes rhodium catalysts with ligands like (S,S)-Et-DuPHOS for similar transformations. chimia.ch

Table 1: Catalytic Asymmetric Hydrogenation of a Dienamide Precursor for Des-methylsibutramine

| Entry | Catalyst/Ligand | Substrate/Catalyst Ratio (S/C) | Conversion | Enantiomeric Excess (ee) | Product |

|---|---|---|---|---|---|

| 1 | Ruthenium/(R)-MeOBiPheP | 500 | ~100% | 98.5% | (R)-Amide |

Data derived from studies on the (R)-enantiomer, illustrating the methodology's effectiveness. nih.govchimia.ch The synthesis of the (S)-enantiomer would utilize the opposite ligand enantiomer.

Diastereoselective Synthesis Approaches

Diastereoselective strategies often rely on the use of a chiral auxiliary to control the stereochemical outcome of a reaction. A prominent method involves the asymmetric reduction of an N-sulfinylketimine intermediate. thieme-connect.com In this approach, a ketimine derived from 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029) is reacted with a chiral auxiliary, such as N-tosyl-1,2,3-oxathiazolidine-2-oxide. thieme-connect.comacs.org The resulting N-sulfinylketimine is then reduced diastereoselectively using a reducing agent like sodium borohydride (B1222165) with an additive such as titanium(IV) isopropoxide, which directs the hydride attack from a specific face of the molecule. thieme-connect.com Subsequent removal of the chiral auxiliary yields the enantiopure amine. acs.org

The choice of solvent has also been shown to control diastereoselectivity in the addition of Grignard reagents to enantiopure sulfinyl imines. acs.org Research has demonstrated that the reaction can proceed through different transition states depending on the solvent, leading to opposite diastereomers. For instance, using a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂) may favor a chelated cyclic transition state, while a polar aprotic solvent like tetrahydrofuran (B95107) (THF) can promote a non-chelated acyclic transition state, reversing the diastereoselectivity. acs.org

Retrosynthetic Analysis for Novel and Efficient Synthetic Pathways

Retrosynthetic analysis is a foundational technique for designing synthetic routes by deconstructing the target molecule into simpler, readily available starting materials. slideshare.net For this compound, the analysis typically identifies two key disconnections: the C-N bond of the dimethylamino group and the C-C bond connecting the cyclobutyl ring to the isobutyl side chain. scribd.com

A common retrosynthetic pathway for sibutramine (B127822) is as follows:

C-N Disconnection: The final N,N-dimethylation step is retrosynthetically removed, leading back to the primary amine, (S)-didesmethylsibutramine. This transformation is typically achieved in the forward synthesis via a Clarke-Eschweiler reaction using formaldehyde (B43269) and formic acid. scribd.com

C-C Disconnection: The bond between the chiral carbon and the cyclobutyl moiety is disconnected. This leads to two key synthons: an isobutyl fragment and a 1-(4-chlorophenyl)cyclobutyl carbonitrile cation equivalent.

Simplification: The 1-(4-chlorophenyl)cyclobutyl carbonitrile precursor is derived from 4-chlorophenylacetonitrile and 1,3-dibromopropane.

This analysis opens up various synthetic strategies, including the addition of an isobutyl Grignard reagent to the nitrile group of 1-(4-chlorophenyl)cyclobutanecarbonitrile to form an imine, which is then reduced to the primary amine. google.com The challenge lies in controlling the stereochemistry of this reduction, which is addressed by the asymmetric methods described previously.

Development of Improved Synthetic Processes for Enantiopure Intermediates and this compound

Improving the efficiency, cost-effectiveness, and scalability of synthesis is crucial for industrial production. For sibutramine, process improvements have focused on reducing step counts, increasing yields, and simplifying purification. One significant improvement involves streamlining the final N-methylation step. Instead of isolating the primary amine intermediate, some processes use paraformaldehyde directly on the free base of the amine, which reduces reaction time and production costs compared to using an aqueous formaldehyde solution. google.com

For obtaining the specific (S)-enantiomer, classical resolution remains a viable, if less direct, industrial method. An optical resolution process using an enantiopure chiral acid, such as D-tartaric acid, can be used to separate the racemic sibutramine. google.com In this method, (R,S)-sibutramine is treated with D-tartaric acid, leading to the preferential crystallization of the (R)-sibutramine-D-tartrate salt, leaving the (S)-enantiomer in the mother liquor. google.com While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without an accompanying racemization process for the unwanted enantiomer.

Rational Design and Synthesis of Novel Chiral Sibutramine Derivatives for Targeted Research

The rational design and synthesis of novel chiral derivatives of sibutramine are aimed at exploring structure-activity relationships and identifying compounds with potentially improved properties. researchgate.netijmps.org Research has focused on modifying the core structure to create new chemical entities.

One study detailed the synthesis of new sibutramine derivatives by reacting the parent compound with various aniline (B41778) derivatives. ijmps.org The process involved a reflux reaction in the presence of sodium hydroxide, followed by purification to yield novel compounds. ijmps.org These new molecules were then characterized using various spectroscopic methods to confirm their structures.

Table 2: Characterization Data for Novel Synthesized Sibutramine Derivatives

| Compound | Rf Value* | Melting Point (°C) | Key FTIR Peaks (cm⁻¹) |

|---|---|---|---|

| Derivative 1 | 0.54 | 218-219 | 3274 (N-H), 1701 (C-N) |

| Derivative 2 | 0.43 | 159-161 | 3274 (N-H), 1701 (C-N) |

*Mobile phase: acetonitrile:ethyl acetate (B1210297) (6:4 v/v). ijmps.org

Additionally, the synthesis of hydroxylated derivatives, such as 2-hydroxysibutramine and its desmethyl metabolites, has been explored. google.com These syntheses can be performed stereoselectively, allowing for the preparation of specific enantiomers like (S)-2-hydroxydidesmethylsibutramine. google.com Such derivatives are often created to study the metabolic pathways of the parent drug or to investigate compounds with different pharmacokinetic profiles.

Molecular and Cellular Mechanisms of Action: in Vitro and Preclinical Studies of S Sibutramine Enantiomers

Monoamine Neurotransmitter Transporter Interactions and Reuptake Inhibition Profiles

The therapeutic effects of sibutramine (B127822) are linked to the inhibition of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and to a lesser extent, dopamine (B1211576) (DA) reuptake at the neuronal synapse. nih.gov However, the parent compound, sibutramine, is a less potent inhibitor of monoamine reuptake in vitro compared to its active metabolites, M1 and M2. nih.govlgmpharma.com The stereochemistry of these molecules significantly influences their interaction with monoamine transporters. wikipedia.org

Differential Effects on Serotonin (5-HT) Transporter (SERT) Activity

In vitro studies have demonstrated stereoselective differences in the affinity of sibutramine metabolites for the serotonin transporter (SERT). The (S)-enantiomer of didesmethylsibutramine (B18375) (M2) exhibits a significantly lower affinity for SERT compared to its (R)-counterpart. Specifically, the (S)-enantiomer of M2 has a Ki value of 4,300 nM for SERT, whereas the (R)-enantiomer has a Ki of 140 nM. wikipedia.org Similarly, the (S)-enantiomer of desmethylsibutramine (B128398) (M1) shows a lower potency at SERT compared to the (R)-form. vulcanchem.com The (R)-enantiomer of M1 has a 10-fold higher affinity for SERT than the (S)-enantiomer.

Differential Effects on Norepinephrine (NE) Transporter (NET) Activity

The differential effects of the enantiomers are also observed in their interaction with the norepinephrine transporter (NET). The (S)-enantiomer of M2 has a Ki of 62 nM for NET, which is less potent than the (R)-enantiomer's Ki of 13 nM. wikipedia.org For the M1 metabolite, the (S)-enantiomer also demonstrates lower potency for NET inhibition compared to the (R)-enantiomer. vulcanchem.com

Differential Effects on Dopamine (DA) Transporter (DAT) Activity

Regarding the dopamine transporter (DAT), the (S)-enantiomer of M2 shows a Ki of 12 nM, while the (R)-enantiomer has a Ki of 8.9 nM, indicating a less pronounced difference between the enantiomers for this transporter compared to SERT and NET. wikipedia.org The affinity of both enantiomers of M1 for DAT is comparable. vulcanchem.com While sibutramine's primary action is on norepinephrine and serotonin reuptake, its effect on dopamine reuptake is considered less significant. nih.govlgmpharma.com

Comparative Analysis of Parent (S)-Sibutramine and Metabolite (M1, M2) Enantiomers in Receptor Binding and Functional Assays

The parent compound, this compound, is considered a prodrug, with its pharmacological activity being primarily mediated by its more potent N-demethylated metabolites, M1 and M2. wikipedia.org In vitro studies confirm that M1 and M2 are significantly more potent inhibitors of monoamine reuptake than the parent sibutramine. nih.govcaldic.com

The (R)-enantiomers of both M1 and M2 have been shown to have significantly greater anorexic effects than their corresponding (S)-enantiomers. nih.gov This difference in pharmacological activity is attributed to their differential potencies at the monoamine transporters. wikipedia.orgnih.gov

Table 1: Comparative in vitro activity of Sibutramine, M1, and M2 at Monoamine Transporters

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

|---|---|---|---|

| Sibutramine | 298 | 5451 | 943 |

| M1 (racemic) | 15 | 20 | 49 |

| (S)-M1 | - | 20 | 49-53 |

| (R)-M1 | - | 12 | 49-53 |

| M2 (racemic) | 20 | 15 | 45 |

| (S)-M2 | 4,300 | 62 | 12 |

| (R)-M2 | 140 | 13 | 8.9 |

Assessment of Non-Monoaminergic Receptor Affinities and Enzyme Inhibition

Investigation of Monoamine Oxidase (MAO) Inhibitory Activity

Preclinical in vitro studies have investigated the potential for this compound and its active metabolites to inhibit monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters. Research indicates that this compound and its metabolites are not inhibitors of MAO. One study specifically found that sibutramine was unable to inhibit either MAO-A or MAO-B, even when tested at the limits of its solubility. nih.gov

In comparative in vitro assays using rat brain, other compounds showed varying degrees of MAO inhibition, highlighting the lack of activity by this compound. nih.gov For instance, harmaline (B1672942) and lazabemide (B1674597) demonstrated potent and selective inhibition of their respective targets, MAO-A and MAO-B. nih.gov In contrast, compounds like phentermine and various selective serotonin reuptake inhibitors (SSRIs) were found to be only weak inhibitors of both MAO isoforms, with IC₅₀ values in the micromolar range. nih.gov Based on these findings, it is concluded that MAO inhibition is not a mechanism of action for this compound. nih.gov

Table 1: Comparative In Vitro Inhibitory Activity (IC₅₀) against Rat Brain MAO

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

|---|---|---|

| This compound | No inhibition detected | No inhibition detected |

| Phentermine | 143 µM | 285 µM |

| S(+)-Fenfluramine | 265 µM | 800 µM |

| Sertraline | 31 µM | >100 µM |

| Paroxetine | >100 µM | 16 µM |

| Harmaline | 0.0023 µM | 28 µM |

| Lazabemide | 1.1 µM | 0.018 µM |

Data sourced from in vitro studies on rat brain enzymes. nih.gov

Central Neuromodulation and Energy Homeostasis in Preclinical Models

This compound influences energy balance through central neuromodulatory mechanisms that affect both energy intake and expenditure. researchgate.net Its action is primarily linked to the inhibition of serotonin and noradrenaline reuptake in the central nervous system, which in turn modulates hypothalamic pathways controlling homeostasis and stimulates peripheral thermogenic processes. europa.eunih.gov

Hypothalamic Pathways and Neuropeptide Regulation Studies

The hypothalamus is a critical brain region for regulating energy homeostasis, and this compound has been shown to modulate key neuropeptidergic pathways within it. researchgate.net The mechanism involves influencing neurons that synthesize anorexigenic (appetite-suppressing) and orexigenic (appetite-stimulating) neuropeptides. researchgate.net

Studies suggest that this compound administration can lead to an increase in the activity of anorexigenic signals, such as pro-opiomelanocortin (POMC) and cocaine and amphetamine-regulated transcript (CART), within the arcuate nucleus (ARC) of the hypothalamus. researchgate.net Simultaneously, it may decrease the secretion of orexigenic neuropeptides, including neuropeptide Y (NPY) and agouti-related peptide (AgRP). researchgate.net These ARC neurons project to other critical hypothalamic areas, such as the paraventricular nuclei (PVN) and the lateral hypothalamic area (LHA), to integrate signals for appetite control. researchgate.net Furthermore, research has indicated that the activity of melanin-concentrating hormone (MCH), another orexigenic peptide, is inhibited by the compound. researchgate.net However, one study in dietary-obese rats suggested that the observed reductions in feeding and body fat from sibutramine were independent of hypothalamic neuropeptide Y, indicating a complex mechanism of action. researchgate.net

Peripheral Sympathomimetic Effects and Thermogenesis Induction in Animal Models

A significant component of this compound's effect on energy expenditure is the induction of thermogenesis. europa.eunih.gov Preclinical studies have established that this thermogenic effect is not a direct action on peripheral tissues but is a consequence of centrally mediated sympathomimetic effects. researchgate.netnih.gov The process begins in the hypothalamus, where increased synaptic levels of serotonin and noradrenaline due to reuptake inhibition lead to the activation of the efferent sympathetic nervous system. nih.gov

Oxygen Consumption and Glucose Utilization Studies in Animal Models

The thermogenic effects of this compound are quantitatively demonstrated in animal models through measurements of oxygen consumption (VO₂) and tissue-specific glucose utilization. Preclinical studies in rats show that this compound and its active metabolites cause a dose-dependent increase in VO₂. nih.gov

This elevation in metabolic rate can be substantial, with research reporting increases in oxygen consumption of up to 30% that are sustained for at least six hours. researchgate.netnih.gov These changes are typically accompanied by significant elevations in core body temperature of 0.5–1.0°C. nih.gov

Table 2: Effects of this compound on Oxygen Consumption and Body Temperature in Rats

| Parameter | Observation | Duration of Effect |

|---|---|---|

| **Oxygen Consumption (VO₂) ** | Up to 30% increase | Sustained for at least 6 hours |

| Body Temperature | 0.5–1.0°C increase | Sustained for at least 6 hours |

Data derived from preclinical studies in rat models. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Agouti-related peptide (AgRP) |

| Chlorisondamine |

| Cocaine and amphetamine-regulated transcript (CART) |

| Dopamine |

| Fluoxetine |

| Harmaline |

| Lazabemide |

| Melanin-concentrating hormone (MCH) |

| Monoamine Oxidase (MAO)-A |

| Monoamine Oxidase (MAO)-B |

| Neuropeptide Y (NPY) |

| Nisoxetine |

| Noradrenaline |

| Paroxetine |

| Phentermine |

| Pro-opiomelanocortin (POMC) |

| S(+)-Fenfluramine |

| Serotonin |

Metabolic Fate and Biotransformation Pathways: in Vitro and Non Clinical Model Systems

Enantioselective Metabolism of Sibutramine (B127822) and its Active Metabolites

Sibutramine is administered as a racemic mixture, containing equal parts of the (R)- and (S)-enantiomers. ijpp.com However, the metabolic processes in the body exhibit a preference for one enantiomer over the other, a phenomenon known as enantioselectivity. Studies have shown that while there is no significant difference in the initial N-demethylation of (R)- and (S)-sibutramine to their respective M1 metabolites in human liver microsomes (HLM), the subsequent metabolic steps are highly enantioselective. nih.gov

Specifically, the (S)-enantiomers of the active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2), are metabolized more rapidly than their (R)-counterparts. nih.gov This preferential metabolism of the (S)-enantiomers leads to the formation of downstream metabolites, including hydroxylated forms. nih.gov Research indicates that the (R)-enantiomers of the active metabolites are more potent in producing the desired anorexic effects, suggesting that the enantioselective metabolism of sibutramine has significant implications for its therapeutic action. wikipedia.orgnih.gov In primary cultures of rat hepatocytes, the stereoselectivity of sibutramine's biotransformation was even more pronounced. The incubation of this compound resulted in a more complex metabolic profile with four major and several minor metabolites, whereas (R)-sibutramine primarily yielded only the M1 and M2 metabolites. researchgate.netresearchgate.net

Cytochrome P450 Isoenzyme Specificity in Metabolite Formation (e.g., CYP3A4)

The biotransformation of sibutramine is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. wikipedia.orgdrugbank.comfda.gov While CYP3A4 is a principal isoenzyme involved in the initial N-demethylation of sibutramine to its active metabolites, M1 and M2, other CYP isoenzymes also play crucial roles. ualberta.cafda.govfda.gov

Research has identified CYP2B6 as a primary catalyst in the formation of both M1 and M2. jscimedcentral.comnih.gov Studies using human liver microsomes and recombinant CYP isoforms have shown that while CYP3A4 and CYP3A5 are involved in the formation of M1, CYP2B6 and CYP2C19 are responsible for all metabolic reactions of sibutramine. nih.gov Interestingly, CYP2C19 and CYP3A5 show a preference for metabolizing this compound to (S)-M1. nih.gov In contrast, CYP2B6 and CYP3A4 exhibit little to no stereoselectivity in this initial step. nih.gov For the subsequent conversion of M1 to M2, CYP2B6 metabolizes (S)-M1 more rapidly than (R)-M1. nih.gov Furthermore, sibutramine has been identified as a potent and selective inhibitor of CYP2B6 in vitro. nih.gov

Identification and Characterization of Phase I and Phase II Metabolites (M1, M2, M5, M6)

The metabolism of sibutramine proceeds through two main phases. Phase I metabolism involves the modification of the parent compound, primarily through N-demethylation, to form active metabolites. researchgate.net The initial step is the conversion of sibutramine to mono-desmethylsibutramine (M1), followed by a second demethylation to di-desmethylsibutramine (M2). jscimedcentral.comnih.gov These two metabolites are pharmacologically active and are largely responsible for the therapeutic effects of the drug. fda.govdrugbank.com

Further Phase I reactions include hydroxylation of M1 and M2. nih.gov Subsequently, these metabolites undergo Phase II metabolism, which involves conjugation reactions to increase their water solubility and facilitate their excretion from the body. fda.govfda.gov The hydroxylated metabolites are conjugated with glucuronic acid to form the inactive metabolites M5 and M6. researchgate.netjscimedcentral.comdrugbank.com These inactive conjugated metabolites are then primarily excreted in the urine. wikipedia.orgfda.govhres.ca

In Vitro Metabolic Stability and Metabolite Profiling Methodologies

To predict the metabolic fate of compounds in humans, various in vitro systems are employed. These models provide a controlled environment to study metabolic stability and identify potential metabolites.

Human Liver Microsome (HLM) Systems

Human liver microsomes (HLMs) are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450s. evotec.com They are a standard tool for assessing the metabolic stability of new chemical entities. srce.hr In a typical HLM assay, the test compound is incubated with microsomes in the presence of necessary cofactors like NADPH. evotec.comsrce.hr The rate of disappearance of the parent compound over time provides a measure of its intrinsic clearance. evotec.com

HLM systems have been extensively used to study the metabolism of sibutramine, identifying the roles of specific CYP isoenzymes and the formation of its primary metabolites. nih.govnih.govnih.gov These studies involve incubating sibutramine with HLMs and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed. nih.gov

Human Hepatocyte (HHep) Cell Culture Models

Human hepatocytes (HHeps) are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive picture of drug metabolism compared to microsomes. researchgate.netnih.gov Cryopreserved human hepatocytes are often used to investigate the biotransformation of new chemical entities. srce.hr

Studies using primary cultures of rat hepatocytes have been instrumental in revealing the complex and enantioselective nature of sibutramine metabolism, identifying numerous metabolites not previously reported. researchgate.netnih.gov More advanced models, such as three-dimensional (3D) cultures of hepatocytes, are being developed to better mimic the in vivo liver environment and improve the prediction of human drug clearance. nih.gov

Preclinical In Vivo Metabolic Studies (e.g., Rodent, Zebrafish Models)

Preclinical in vivo studies in animal models are essential for understanding the pharmacokinetics and metabolism of a drug in a whole-organism setting before human trials.

The zebrafish (Danio rerio) has emerged as a valuable alternative preclinical model for drug metabolism and toxicity screening. researchgate.netidea-bio.comnih.gov Its genetic similarity to humans, rapid development, and optical transparency make it suitable for high-throughput screening. idea-bio.commdpi.com The zebrafish water tank model has been used to investigate the biotransformation of sibutramine, allowing for a comparison of its metabolism with that in humans and mice. researchgate.net

Interactive Data Table: Key Enzymes in this compound Metabolism

| Enzyme | Role in Metabolism | Selectivity for this compound | Reference |

|---|---|---|---|

| CYP3A4 | Initial N-demethylation to M1. | Little to no stereoselectivity. | nih.govfda.govualberta.ca |

| CYP2B6 | Primary catalyst for M1 and M2 formation. | Metabolizes (S)-M1 to M2 more rapidly than (R)-M1. | nih.govjscimedcentral.comnih.gov |

| CYP2C19 | Involved in all metabolic reactions. | Catalytic preference for this compound to (S)-M1. | nih.gov |

| CYP3A5 | Involved in the formation of M1. | Catalytic preference for this compound to (S)-M1. | nih.gov |

Interactive Data Table: Major Metabolites of this compound

| Metabolite | Name | Phase of Metabolism | Activity | Reference |

|---|---|---|---|---|

| M1 | Mono-desmethylsibutramine | Phase I | Active | researchgate.netjscimedcentral.comnih.gov |

| M2 | Di-desmethylsibutramine | Phase I | Active | researchgate.netjscimedcentral.comnih.gov |

| M5 | Inactive conjugated metabolite | Phase II | Inactive | researchgate.netjscimedcentral.comdrugbank.com |

| M6 | Inactive conjugated metabolite | Phase II | Inactive | researchgate.netjscimedcentral.comdrugbank.com |

Detailed Analysis of Metabolic Reaction Routes (e.g., Hydrolysis, Hydroxylation, Conjugation)

The biotransformation of this compound is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. fda.govdrugbank.comnih.gov The metabolic fate is characterized by a series of Phase I and Phase II reactions, which transform the parent compound into various metabolites. nih.govfoodsafety.institute The principal routes of metabolism include N-demethylation, hydroxylation, and subsequent conjugation. fda.govdrugbank.comfda.govresearchgate.net These transformations are primarily mediated by the cytochrome P450 (CYP) enzyme system. fda.govnih.gov

Phase I Metabolism: N-demethylation and Hydroxylation

This compound undergoes extensive first-pass metabolism in the liver, where it is converted into its pharmacologically active metabolites. fda.govwikipedia.org This initial stage of biotransformation involves two key oxidative reactions:

N-demethylation: The parent compound, a tertiary amine, is sequentially demethylated. nih.gov The first N-demethylation, mediated principally by the CYP3A4 isoenzyme, yields the active secondary amine metabolite, N-mono-desmethylsibutramine (M1). fda.govnih.gov A subsequent N-demethylation step converts M1 into the active primary amine metabolite, N,N-di-desmethylsibutramine (M2). fda.govwikipedia.orgnih.gov While CYP3A4 and CYP3A5 are involved in the formation of M1, studies with human liver microsomes (HLM) and recombinant CYP isoforms have shown that CYP2B6 and CYP2C19 are responsible for all metabolic reactions, including the conversion of M1 to M2. nih.gov

Hydroxylation: Following N-demethylation, the active metabolites M1 and M2 undergo hydroxylation to form pharmacologically inactive metabolites. fda.govdrugbank.comfda.gov This process adds a hydroxyl group (-OH) to the molecule, increasing its polarity. foodsafety.institute Research indicates that hydroxylation can occur on either the cyclobutane (B1203170) ring or the isopropyl side chain. researchgate.net This step results in the formation of hydroxyl M1 (HM1) and hydroxyl M2 (HM2). nih.gov The enzymes CYP2B6 and CYP2C19 have been identified as key catalysts in the formation of these hydroxylated metabolites. nih.gov

In vitro studies using human liver microsomes have revealed significant enantioselectivity in these pathways. While there is no major difference in the initial formation of M1 from either the (R)- or (S)-enantiomer of sibutramine, the subsequent metabolic steps show a clear preference for the S-enantiomers. nih.gov The S-enantiomers of M1 and M2 are more rapidly metabolized to M2, HM1, and HM2 compared to their R-enantiomer counterparts. nih.gov Specifically, CYP2C19 and CYP3A5 show a preference for converting this compound to S-M1, and CYP2B6 metabolizes S-M1 to M2 more rapidly than R-M1. nih.govscience.gov The most pronounced enantioselectivity is observed in the hydroxylation steps, where CYP2B6 and CYP2C19 preferentially catalyze the formation of hydroxyl metabolites from the S-enantiomers. nih.gov

Phase II Metabolism: Conjugation

The hydroxylated metabolites from Phase I are further processed through Phase II conjugation reactions. fda.govdrugbank.comfda.gov This step involves attaching endogenous hydrophilic molecules to the metabolites, which further increases their water solubility and facilitates their excretion from the body. nih.govfoodsafety.institute For sibutramine metabolites, the primary conjugation pathway is glucuronidation, where glucuronic acid is attached to the hydroxylated metabolites. foodsafety.instituteresearchgate.net This process results in the formation of two major inactive and water-soluble metabolites, designated M5 and M6, which are then primarily excreted via the urine. fda.govdrugbank.comresearchgate.netnih.gov Studies have confirmed that all major sibutramine metabolites are excreted as glucuroconjugates. researchgate.net

Data Tables

Table 1: Major Metabolites of this compound

| Metabolite | Full Name | Metabolic Pathway | Pharmacological Activity |

|---|---|---|---|

| M1 | N-mono-desmethylsibutramine | N-demethylation (Phase I) | Active |

| M2 | N,N-di-desmethylsibutramine | N-demethylation (Phase I) | Active |

| HM1 | Hydroxyl M1 | Hydroxylation (Phase I) | Inactive |

| HM2 | Hydroxyl M2 | Hydroxylation (Phase I) | Inactive |

| M5 | Conjugated Metabolite | Conjugation (Phase II) | Inactive |

| M6 | Conjugated Metabolite | Conjugation (Phase II) | Inactive |

This table summarizes the primary metabolites formed during the biotransformation of this compound, detailing their formation pathway and activity level. fda.govdrugbank.comfda.govnih.govnih.gov

Table 2: Role of Cytochrome P450 Isoforms in this compound Metabolism

| CYP Isoform | Metabolic Reaction Catalyzed | Enantioselective Preference |

|---|---|---|

| CYP3A4 | Sibutramine → M1 | Little to no stereoselectivity. fda.govnih.govscience.gov |

| CYP3A5 | Sibutramine → M1 | Catalytic preference for S-Sibutramine → S-M1. nih.gov |

This table outlines the specific roles and stereoselectivity of different Cytochrome P450 enzymes in the metabolic pathways of this compound as determined in in vitro studies. nih.govscience.gov

Advanced Analytical Chemistry for Quantification and Characterization of S Sibutramine

Chromatographic Quantification Methods for Enantiomeric Purity and Content

Chromatographic methods are fundamental in the analytical chemistry of (S)-Sibutramine, enabling the separation and quantification of the enantiomers and the detection of trace amounts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of this compound and its metabolites in various biological matrices such as plasma, blood, and tissue. nih.govresearcher.liferesearcher.life This technique offers high sensitivity and specificity, which is essential for pharmacokinetic studies and forensic analysis. nih.govresearcher.liferesearchgate.net

Several LC-MS/MS methods have been developed for the simultaneous determination of sibutramine (B127822) and its primary active metabolites, N-desmethylsibutramine (DSB) and N-didesmethylsibutramine (DDSB). nih.govscispace.com These methods typically involve a liquid-liquid extraction step to isolate the analytes from the biological matrix, followed by chromatographic separation on a C18 column. nih.govresearchgate.netscispace.com Detection is commonly performed using multiple reaction monitoring (MRM) in the positive ionization mode, which enhances the selectivity and sensitivity of the analysis. nih.govscispace.com

Validated methods have demonstrated good linearity over a wide concentration range, for instance, from 10.0 to 10,000.0 pg/mL for sibutramine and its metabolites in human plasma. nih.gov The high sensitivity of these methods allows for the detection of low concentrations, making them suitable for bioequivalence and pharmacokinetic studies. nih.gov For instance, a method for quantifying sibutramine and its metabolites in human blood and tissue samples showed linearity from 1 to 100 ng/mL. researcher.liferesearcher.life

The table below summarizes key parameters of a representative LC-MS/MS method for the analysis of Sibutramine and its metabolites.

Table 1: LC-MS/MS Method Parameters for Sibutramine Analysis in Human Plasma

| Parameter | Value |

|---|---|

| Analytes | Sibutramine (SB), N-desmethylsibutramine (DSB), N-didesmethylsibutramine (DDSB) |

| Internal Standard | Deuterated analogs (e.g., SB d7, DSB d7, DDSB d7) or other compounds like propanolol nih.govresearchgate.net |

| Extraction Method | Liquid-Liquid Extraction nih.govresearchgate.net |

| Chromatographic Column | Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) or equivalent nih.gov |

| Mobile Phase | 5 mM ammonium (B1175870) formate (B1220265):acetonitrile (10:90, v/v) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) in positive ESI mode nih.gov |

| Linearity Range | 10.0–10,000.0 pg/mL nih.gov |

| Correlation Coefficient (r) | ≥0.9997 nih.gov |

This table presents a summary of typical parameters for LC-MS/MS analysis of sibutramine and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Determination

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the quantitative determination of sibutramine. mdpi.comresearchgate.net This method is particularly useful for analyzing sibutramine in dietary supplements and, with high sensitivity, in biological samples like hair. mdpi.comnih.govresearchgate.net

A validated GC-MS method for quantifying sibutramine in dietary supplements demonstrated good linearity, accuracy, and precision. mdpi.com The limits of detection (LOD) and quantification (LOQ) were found to be 0.181 μg/mL and 0.5488 μg/mL, respectively. mdpi.comresearchgate.net For trace analysis in human hair, a GC-isotope dilution tandem mass spectrometry (GC-MS/MS) method was established with a linear range of 20-200 pg/mg. nih.govresearchgate.net

The typical GC-MS analysis involves extracting the compound, often with methanol (B129727), followed by injection into the GC system. nih.govresearchgate.net The separation occurs in a capillary column, and the mass spectrometer is used for detection, often in the selected ion monitoring (SIM) mode to increase sensitivity. mdpi.comresearchgate.net

The table below outlines the parameters for a typical GC-MS method for sibutramine analysis.

Table 2: GC-MS Method Parameters for Sibutramine Quantification

| Parameter | Value |

|---|---|

| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer (e.g., Bruker Scion 436-GC SQ MS) researchgate.net |

| Carrier Gas | Helium at a flow rate of 1 mL/min researchgate.net |

| Temperature Program | Initial temperature of 100°C held for 1 min, ramped to 210°C at 40°C/min, then to 225°C at 5°C/min, to 250°C at 30°C/min, and finally to 300°C at 40°C/min, held for 2 min. mdpi.com |

| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) mdpi.comresearchgate.net |

| Linearity Range | 0.3 to 30 μg/mL mdpi.com |

| Limit of Detection (LOD) | 0.181 μg/mL mdpi.comresearchgate.net |

| Limit of Quantification (LOQ) | 0.5488 μg/mL mdpi.comresearchgate.net |

This table summarizes typical parameters for the quantitative determination of sibutramine using GC-MS.

Chiral High-Performance Liquid Chromatography (HPLC) Applications for Enantiomeric Excess

Determining the enantiomeric excess of this compound is crucial as the pharmacological activity resides primarily in the (R)- and (S)-enantiomers of sibutramine and its active metabolites. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying the enantiomers of sibutramine. researchgate.netscielo.brnih.govscirp.org

These methods often employ chiral stationary phases (CSPs) to achieve separation. Several types of CSPs have been successfully used, including those based on proteins like alpha-1-acid glycoprotein (B1211001) (AGP) and polysaccharide derivatives like Chiracel OD. researchgate.netscielo.brnih.gov An alternative approach involves adding a chiral selector, such as β-cyclodextrin, to the mobile phase for separation on a non-chiral C18 column. researchgate.net

A developed chiral HPLC method demonstrated the capability of separating the two enantiomers with a selectivity of 1.4 and a resolution of 4.0. nih.gov Another method using a CHIROBIOTIC® V2 column achieved baseline separation of the enantiomers with a simple, MS-friendly mobile phase. sigmaaldrich.com

The table below details the conditions for a chiral HPLC method for separating sibutramine enantiomers.

Table 3: Chiral HPLC Method for Sibutramine Enantiomer Separation

| Parameter | Value |

|---|---|

| Column | CHIROBIOTIC® V2, 25 cm x 4.6 mm I.D., 5 µm particles sigmaaldrich.com |

| Mobile Phase | 15 mM ammonium formate in methanol sigmaaldrich.com |

| Flow Rate | 1 mL/min sigmaaldrich.com |

| Column Temperature | 25 °C sigmaaldrich.com |

| Detector | UV, 230 nm sigmaaldrich.com |

| Selectivity (α) | 1.4 nih.gov |

| Resolution (Rs) | 4.0 nih.gov |

This table presents typical conditions for the chiral separation of sibutramine enantiomers by HPLC.

Spectroscopic Analytical Techniques for Identity and Purity

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation and Impurity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is a primary tool for the structural elucidation and confirmation of sibutramine and its derivatives. ijmps.orgresearchgate.net It provides detailed information about the molecular structure, which is essential for identifying impurities and confirming the identity of the synthesized compound. ijmps.org

Advanced NMR techniques can also be used for impurity profiling. The presence of unexpected peaks in an NMR spectrum can indicate the presence of impurities. acdlabs.com ¹H-NMR spectroscopy is particularly powerful as it can detect all hydrogen-containing species, allowing for the identification of unknown impurities without the need for reference standards. nih.gov Furthermore, quantitative NMR (qNMR) can be used to determine the amount of impurities present.

For chiral discrimination, ¹H-NMR in the presence of a chiral selector, such as methyl-β-cyclodextrin (M-β-CD), can be used to separate the signals of the enantiomers, allowing for the determination of enantiomeric purity. researchgate.net

The table below highlights key NMR spectral data for a novel sibutramine derivative.

Table 4: Key ¹H-NMR and ¹³C-NMR Data for a Sibutramine Derivative

| Nucleus | Key Chemical Shifts (ppm) | Interpretation |

|---|---|---|

| ¹H-NMR | 7.0-8.0 | Aromatic protons ijmps.org |

| 10.4 | -NH proton ijmps.org | |

| 3.39 | -OH proton ijmps.org | |

| 2.18 | N-methyl protons (singlet, used for chiral discrimination) researchgate.net |

| ¹³C-NMR | - | Confirms the formation of the novel derivative and shows analogous results to proton NMR. ijmps.org |

This table summarizes key NMR spectral data that can be used for the structural characterization of sibutramine and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of sibutramine in bulk and pharmaceutical dosage forms. ijpsonline.comlatamjpharm.org This technique is based on the principle that sibutramine hydrochloride has a chromophore group (a conjugated double bond in the form of benzene (B151609) chloride) that absorbs light in the UV region. uad.ac.idunism.ac.id

The method typically involves measuring the absorbance of a sibutramine solution at its maximum wavelength (λmax), which is around 220-225 nm. ijpsonline.comuad.ac.idmdpi.com A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations against their concentrations. The concentration of sibutramine in a sample can then be determined from its absorbance using this calibration curve. uad.ac.idunism.ac.id

Validated UV-Vis spectrophotometric methods have shown good linearity over a range of concentrations, for example, 10-50 µg/mL or 5.0 to 30.0 µg/mL, with high correlation coefficients (r > 0.999). ijpsonline.comlatamjpharm.org

The table below provides a summary of the parameters for a typical UV-Vis spectrophotometric method for the quantification of sibutramine.

Table 5: UV-Vis Spectrophotometric Method for Sibutramine Quantification

| Parameter | Value |

|---|---|

| Solvent | Aqueous solution, Methanol, or Water ijpsonline.comlatamjpharm.orgresearchgate.net |

| Maximum Wavelength (λmax) | 220 - 225 nm ijpsonline.comuad.ac.idmdpi.com |

| Linearity Range | 5.0 - 50.0 µg/mL ijpsonline.comlatamjpharm.org |

| Correlation Coefficient (r) | > 0.999 ijpsonline.comlatamjpharm.org |

| Accuracy | 99.1 - 102.2% latamjpharm.org |

This table outlines the typical parameters for the quantitative analysis of sibutramine using UV-Vis spectrophotometry.

Electrophoretic Analytical Approaches (e.g., Capillary Electrophoresis)

Electrophoretic techniques, particularly capillary electrophoresis (CE), have proven to be powerful tools for the chiral separation of sibutramine enantiomers. Capillary Zone Electrophoresis (CZE) is a frequently utilized mode for this purpose. researchgate.net The successful enantioseparation relies on the addition of a chiral selector to the background electrolyte (BGE).

Substituted cyclodextrins (CDs) are the most common chiral selectors used for resolving (R)- and this compound. researchgate.netscielo.br Neutral CDs, such as randomly methylated-β-cyclodextrin (RAMEB), and ionized CDs, like carboxymethyl-β-cyclodextrin (CM-β-CD), have been effectively employed. researchgate.netscielo.br Researchers have systematically investigated various experimental parameters to optimize separation, including the type and concentration of the CD, the composition, pH, and concentration of the buffer, applied voltage, and capillary temperature. researchgate.netscielo.br

For instance, one optimized method achieved baseline separation of the enantiomers in under five minutes using a 50 mmol L⁻¹ phosphate (B84403) buffer at pH 4.5, with 10 mmol L⁻¹ RAMEB as the chiral selector. researchgate.netscielo.br The analysis was conducted at 15°C with an applied voltage of 15 kV. researchgate.netscielo.br Under these conditions, the migration order was determined to be this compound followed by (R)-sibutramine. scielo.br Another study reported successful separation using a mixed buffer of 20 mM phosphate/10 mM citrate (B86180) containing 5 mM methyl-β-cyclodextrin at pH 4.3. researchgate.netkoreascience.kr

The principle behind the separation is the differential interaction between the individual enantiomers and the chiral selector, leading to the formation of diastereomeric complexes with different stabilities and, consequently, different electrophoretic mobilities. researchgate.netkoreascience.kr The difference in the stability constants of the complexes formed between (R)- and this compound with the cyclodextrin (B1172386) is the primary reason for their resolution. researchgate.netkoreascience.kr CE methods offer advantages such as rapid analysis, high efficiency, and low consumption of reagents and samples, making them an attractive, environmentally friendly option for chiral analysis. scielo.brnih.gov

Method Development and Validation for Stereospecific Analysis

The development and validation of analytical methods are critical to ensure reliable and accurate quantification of this compound. Validation is performed according to guidelines from the International Council for Harmonisation (ICH). mdpi.comijrpc.com

Linearity and Analytical Range: Analytical methods must demonstrate a linear relationship between the analyte concentration and the instrumental response over a specified range. For sibutramine analysis, linearity has been established for various techniques. A High-Performance Thin-Layer Chromatography (HPTLC) method showed good linearity in the concentration range of 0.250–1.250 μ g/band . foliamedica.bgpensoft.net A Gas Chromatography-Mass Spectrometry (GC-MS) method was linear from 0.3 to 30 μg/mL. mdpi.com High-Performance Liquid Chromatography (HPLC) methods have demonstrated linearity in ranges such as 4.5 to 19.5 mg L⁻¹ and 1.0 to 80 µg/mL. myfoodresearch.comrsc.org For a UV-Vis spectrophotometric method, the analytical range was 5.0 to 30.0 µg mL⁻¹. latamjpharm.org In all cases, the correlation coefficients (R²) were consistently high, often exceeding 0.999, indicating a strong linear relationship. sphinxsai.comnih.gov

Accuracy: Accuracy is assessed by determining the closeness of the measured value to the true value, often expressed as a percentage recovery. For an HPTLC method, accuracy for sibutramine ranged from 99.911% to 103.278%. foliamedica.bgpensoft.net A CE method for sibutramine enantiomers showed recoveries between 95.7% and 103.8%. researchgate.netkoreascience.kr HPLC methods have reported recovery values in the range of 99.87-100.45% and 91.87% to 96.46%. myfoodresearch.comsphinxsai.com These results demonstrate the high accuracy of the developed methods.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For the enantiomeric separation of sibutramine, an LC method showed inter- and intra-day precision with an RSD of less than 1.3%. nih.gov A CE method had intra- and inter-day variations of less than 2.9% and 4.7%, respectively. researchgate.netkoreascience.kr The precision for a GC-MS method was found to be up to 2.99%. mdpi.com

| Analytical Technique | Linearity Range | Correlation Coefficient (R²) | Accuracy (% Recovery) | Precision (% RSD) | Reference |

|---|---|---|---|---|---|

| HPLC | 20 to 60 µg/mL | 0.999 | 99-101% | 1.4% | ijrpc.com |

| GC-MS | 0.3 to 30 μg/mL | 0.9999 | 100.10–102.71% | < 2.99% | mdpi.com |

| HPTLC | 0.250–1.250 μg/band | 0.9977 | 99.911%–103.278% | < 3.140% | foliamedica.bgpensoft.net |

| CE (Enantiomers) | Not Specified | Not Specified | 95.7%–103.8% | < 4.7% | researchgate.netkoreascience.kr |

| LC (Enantiomers) | Not Specified | > 0.999 | +/- 1.7% (RME) | < 1.3% | nih.gov |

| RP-HPLC | 4.5 to 19.5 mg L⁻¹ | Not Specified | Not Specified | Not Specified | rsc.org |

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. For a GC-MS method, robustness was tested by varying the initial oven temperature (± 2°C) and the carrier gas flow rate (± 0.1 mL/min), with the resulting RSDs being less than 5%, confirming the method's robustness. mdpi.com For an HPLC method, robustness was demonstrated by making small changes to the mobile phase composition, flow rate, and pH. rsc.org

Ruggedness: Ruggedness is the degree of reproducibility of test results under varied conditions, such as different analysts, laboratories, or instruments. One HPLC method was found to be rugged when tested by two different analysts on different days using the same equipment. ijrpc.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These limits are crucial for analyzing trace amounts of substances.

For the chiral separation of this compound by CE, an LOD of 0.05% and an LOQ of 0.2% were achieved for the S-enantiomer. nih.gov Other non-chiral methods have reported varying limits. A GC-MS method determined the LOD and LOQ for sibutramine as 0.181 μg/mL and 0.5488 μg/mL, respectively. mdpi.com An HPTLC method reported an LOD of 0.0765 μ g/band and an LOQ of 0.2318 μ g/band . foliamedica.bgpensoft.net A stability-indicating UV spectrophotometric method found the LOD and LOQ to be 0.13 μg/ml and 0.42 μg/ml, respectively. researchgate.net

| Analytical Technique | LOD | LOQ | Reference |

|---|---|---|---|

| CE (for S-enantiomer) | 0.05% | 0.2% | nih.gov |

| GC-MS | 0.181 μg/mL | 0.5488 μg/mL | mdpi.com |

| RP-HPLC | 0.09 µg/mL | 0.26 µg/mL | sphinxsai.com |

| HPTLC | 0.0765 μg/band | 0.2318 μg/band | foliamedica.bgpensoft.net |

| HPLC-PDA | 0.33 µg/mL | 1 µg/mL | myfoodresearch.com |

| Stability-Indicating HPLC | 0.04 µg/mL | 0.12 µg/mL | ijrpc.com |

| CE | 0.03 mg/mL | Not Specified | nih.gov |

Selectivity and specificity refer to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is particularly important for the analysis of this compound in complex matrices like dietary supplements and biological fluids, where excipients, degradation products, or other active compounds could cause interference. mdpi.comajgreenchem.com

In the development of a stability-indicating HPLC method, specificity was confirmed by demonstrating that the analyte peak was well-separated from peaks of degradation products formed under stress conditions, with no interference observed. ijrpc.com For GC-MS analysis, potential interferences from matrix effects, co-eluting compounds, and background noise are key considerations, especially in complex dietary supplement matrices. mdpi.com The use of selected ion monitoring (SIM) mode in GC-MS enhances sensitivity and selectivity by minimizing background noise and targeting specific ions relevant to the analyte. mdpi.com Similarly, CE methods have demonstrated sufficient selectivity for determining sibutramine enantiomers in commercial drug formulations without interference from excipients. researchgate.netkoreascience.kr The specificity of bioanalytical methods is confirmed by analyzing blank plasma samples to ensure no endogenous components interfere with the detection of the analyte. ajgreenchem.com

Determination of Limits of Detection (LOD) and Quantification (LOQ)

Forced Degradation and Stability-Indicating Analytical Studies of Chiral Forms

Forced degradation studies are essential to establish the intrinsic stability of a drug molecule and to develop stability-indicating analytical methods (SIAMs). ijrpc.comcore.ac.uk These studies involve subjecting the drug to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to produce degradation products. ijrpc.comchalcogen.ro A method is considered "stability-indicating" if it can accurately measure the active ingredient without interference from its degradants. ijrpc.com

Several studies have investigated the degradation behavior of sibutramine. In one study, sibutramine was found to be labile to acidic, alkaline, oxidative, and thermal stress. ijrpc.com

Acid Hydrolysis: Degradation of 5.99% was observed after 1 hour at 60°C in 0.1M HCl. ijrpc.com

Alkaline Hydrolysis: Degradation of 9.99% occurred after 1 hour at 60°C in 0.1M NaOH. ijrpc.com

Oxidative Degradation: In the presence of 3% hydrogen peroxide at 60°C, 4.16% of the drug decomposed after 1 hour. ijrpc.com

Thermal Degradation: Exposure to dry heat at 105°C for 48 hours resulted in 11.34% decomposition. ijrpc.com

Photodegradation: Light was identified as a significant stress condition contributing to sibutramine degradation. researchgate.net

The developed HPLC methods were able to separate the intact sibutramine peak from the peaks of the degradation products formed under these various stress conditions, confirming their specificity and stability-indicating power. ijrpc.comresearchgate.net Such validated methods are crucial for the quality control of the bulk drug and its pharmaceutical formulations, as well as for stability testing. sphinxsai.comnih.gov

Structure Activity Relationship Sar and Computational Chemistry of S Sibutramine Analogues

Stereospecific Structure-Activity Relationship Studies of Sibutramine (B127822) Enantiomers and Metabolites

Sibutramine is a racemic mixture of (+) and (-) enantiomers. fda.gov Its pharmacological effects are primarily mediated by its active metabolites, the secondary amine desmethylsibutramine (B128398) (M1) and the primary amine didesmethylsibutramine (B18375) (M2). fda.govfda.gov These metabolites are formed through N-demethylation by hepatic cytochrome P450 enzymes, particularly CYP3A4. fda.govresearchgate.net

Stereoselectivity plays a crucial role in the biotransformation and activity of sibutramine. Studies using rat hepatocytes have shown that the metabolism of (R)-sibutramine primarily yields the M1 and M2 metabolites. In contrast, the metabolism of (S)-sibutramine results in a more complex profile, producing four major metabolites (M1, M2, M3, and M4) and several minor ones. researchgate.net

The enantiomers of the metabolites exhibit significant differences in their pharmacological activity. Research has consistently shown that the (R)-enantiomers of both desmethylsibutramine and didesmethylsibutramine are more potent inhibitors of norepinephrine (B1679862) and serotonin (B10506) reuptake than their corresponding (S)-enantiomers. nih.gov In preclinical studies, (R)-didesmethylsibutramine demonstrated significant activity in all tested models, whereas (S)-didesmethylsibutramine was found to be completely inactive on food intake. ncats.io

Table 1: In Vitro Monoamine Reuptake Inhibition (IC50, nM) of Sibutramine and its Metabolites

| Compound | Norepinephrine (NE) | Serotonin (5-HT) | Dopamine (B1211576) (DA) |

| (RS)-Sibutramine | 290 | 940 | 1800 |

| (R)-Desmethylsibutramine | 1.3 | 9.0 | 25 |

| (S)-Desmethylsibutramine | 27 | 110 | 120 |

| (R)-Didesmethylsibutramine | 1.1 | 8.1 | 16 |

| (S)-Didesmethylsibutramine | 24 | 98 | 91 |

This table presents a summary of in vitro data on the potency of sibutramine enantiomers and their metabolites in inhibiting the reuptake of key monoamine neurotransmitters. The IC50 values represent the concentration of the compound required to inhibit 50% of the reuptake activity. Data compiled from multiple sources. nih.gov

Computational Modeling for Ligand-Receptor Interactions

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the interactions between ligands like this compound and their receptor targets, primarily the monoamine transporters (MATs), including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). nih.govrsc.orgnih.gov

Molecular docking studies can predict the preferred binding orientation and affinity of a ligand within the receptor's binding pocket. rsc.org For sibutramine and its metabolites, docking simulations help to rationalize the observed stereoselectivity. These models can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the transporter proteins. mdpi.com For instance, the differential binding affinities of the (R)- and (S)-enantiomers of sibutramine's metabolites can be attributed to the specific conformational fit and interactions within the chiral environment of the transporter's binding site. rsc.org

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the interactions over time. sfu.ca These simulations can help to understand how the binding of this compound or its metabolites influences the transporter's conformational state, which is crucial for its function. researchgate.net

Quantum Chemical Calculations for Conformational Analysis and Reactivity of Chiral Forms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure, conformational preferences, and reactivity of chiral molecules like this compound. science.govmdpi.com These methods can accurately predict the most stable conformations of the different enantiomers and their metabolites in various environments. sfu.ca

Conformational analysis is critical because the three-dimensional shape of a molecule dictates its ability to bind to a receptor. mdpi.com Quantum chemical calculations can determine the relative energies of different conformers and the energy barriers between them, providing insights into the molecule's flexibility and the likelihood of adopting a bioactive conformation. chemalive.com This information is essential for understanding the structure-activity relationships observed experimentally.

Furthermore, quantum chemical methods can be used to calculate various molecular properties that influence reactivity, such as electrostatic potential maps and frontier molecular orbital energies. These properties help in understanding how the chiral forms of sibutramine and its metabolites interact with their biological targets at an electronic level.

Design of Novel Chiral Compounds Based on the this compound Scaffold for Targeted Research

The structural scaffold of this compound presents a starting point for the design of novel chiral compounds with potentially improved selectivity and therapeutic profiles. ijmps.orgpurdue.edunih.gov By understanding the structure-activity relationships and the key pharmacophoric features required for interaction with monoamine transporters, medicinal chemists can design new analogues. acs.orgwhiterose.ac.uk

One strategy involves the synthesis of derivatives with modifications at specific positions to enhance affinity for a particular transporter or to modulate metabolic pathways. ijmps.org For example, introducing different substituents on the phenyl ring or modifying the amine group could lead to compounds with a desired balance of SERT, NET, and DAT inhibition. The goal is to create molecules that retain the desired pharmacological activity while minimizing off-target effects. nih.gov The design process often integrates computational modeling to predict the properties of the novel compounds before their synthesis, thereby streamlining the drug discovery process. ijmps.org

Preclinical Investigations of this compound Effects on Organ Systems

Preclinical studies in animal models have been conducted to investigate the effects of sibutramine on various organ systems, particularly in relation to pathways involving monoamines. One area of research has focused on the potential for sibutramine to induce fibrosis. up.ac.zanih.gov

Studies in female Sprague-Dawley rats have shown that sibutramine administration, in conjunction with a high-energy diet, can induce liver fibrosis with steatosis. nih.govresearchgate.net Further investigations in the same animal model revealed that sibutramine can also cause lung fibrosis. up.ac.zanih.gov The proposed mechanism involves an increase in collagen synthesis, mast cell accumulation, and the formation of bronchus-associated lymphoid tissue (BALT). up.ac.za This fibrotic effect is thought to be related to the increased synaptic concentration of serotonin (5-HT), which can activate fibrogenesis. up.ac.za These findings highlight the importance of understanding the broader physiological effects of compounds that modulate monoamine pathways.

Q & A

Q. How to structure a manuscript investigating this compound’s stereoselective metabolism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.